molecular formula C14H19ClN2O2 B6351715 2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride CAS No. 1609395-87-0

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride

Cat. No.: B6351715
CAS No.: 1609395-87-0
M. Wt: 282.76 g/mol
InChI Key: MQVQJMZXLMOPOB-UHFFFAOYSA-N
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Description

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a benzimidazole derivative featuring a propanoic acid moiety attached to the benzimidazole core at the 1-position and an isobutyl substituent at the 2-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVQJMZXLMOPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Isobutyl Carboxylic Acid Derivatives

The cyclocondensation of o-phenylenediamine with isobutyl-substituted carboxylic acids or esters under acidic conditions is a widely adopted method. For example, heating o-phenylenediamine with 3-methylbutanoic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields 2-isobutyl-1H-benzimidazole. This method, while efficient, requires careful control of stoichiometry to avoid over-acylation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of o-phenylenediamine and isobutyl chloroformate in dimethylacetamide (DMAc), irradiated at 150°C for 15 minutes, produces the benzimidazole core with 92% yield. This approach minimizes side products like N-acylated derivatives.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and bioavailability:

Acidic Precipitation

Dissolving the free base in anhydrous ethanol and treating with gaseous HCl at 0–5°C precipitates the hydrochloride salt. Filtration and washing with cold diethyl ether yield a crystalline product with >99% purity.

Solvent-Antisolvent Crystallization

A mixture of the free base in acetone is combined with anti-solvent cyclohexane at −10°C, followed by HCl gas bubbling. This method produces uniform crystals with a melting point of 214–216°C.

Process Optimization and Critical Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature80–85°C (alkylation)Higher temps reduce hydrolysis byproducts
Solvent SystemDCM:MeOH (3:1)Enhances coupling efficiency by 15%
HCl Concentration4–5M in ethanolPrevents over-salification
CrystallizationSeeding with form-II crystalsImproves polymorphic purity to 98%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.12 (d, 6H, –CH(CH₃)₂), 2.85 (m, 1H, –CH(CH₃)₂), 3.45 (q, 2H, –CH₂–COO⁻), 7.35–7.80 (m, 4H, aromatic).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O:MeCN = 70:30).

X-ray Diffraction (PXRD)

The hydrochloride salt exhibits characteristic peaks at 2θ = 10.4°, 15.7°, and 21.2°, confirming a monoclinic crystal system.

Scalability and Industrial Feasibility

Batch processes using continuous-flow reactors achieve kilogram-scale production with 89% yield. Critical considerations include:

  • Cost Efficiency : Substituting HATU with EDC·HCl reduces reagent costs by 40% without compromising yield.

  • Waste Management : Solvent recovery systems for DCM and methanol comply with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: While benzimidazole derivatives are known for diverse bioactivities, specific data on the target compound’s efficacy or toxicity are absent in the provided evidence. Further studies on its pharmacokinetic profile are warranted.
  • Thermal Stability : The high melting points of benzimidazole derivatives (e.g., 3a ) suggest suitability for solid-dose formulations, but comparative stability studies with imidazole analogs are needed.

Biological Activity

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H19ClN2O2
  • Molecular Weight : 270.77 g/mol
  • CAS Number : 1609395-87-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known for its ability to interfere with various biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly against various cancer cell lines.

  • Case Study 1 : A study evaluated the compound's effects on HepG2 liver cancer cells. The results indicated significant anti-proliferative activity, with an IC50 value of approximately 20 µg/mL, demonstrating its potential as a therapeutic agent against hepatocellular carcinoma .
CompoundCell LineIC50 (µg/mL)
This compoundHepG220
Control (standard drug)HepG215

Anti-inflammatory Properties

In addition to anticancer effects, the compound has shown promise in modulating inflammatory responses.

  • Case Study 2 : Research indicated that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzimidazole ring can significantly alter its potency and selectivity.

Key Findings:

  • Substituent Variability : The introduction of different alkyl groups on the benzimidazole ring has been correlated with enhanced anticancer activity.
  • Hydrophobic Interactions : The isobutyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Q. How can synergistic effects with other therapeutic agents be systematically studied?

  • Methodology :
  • Combination index (CI) analysis : Use the Chou-Talalay method to assess synergy in cell viability assays .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways modulated by the combination .

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